3-benzyl-7-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
1-{3-BENZYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}-4-(2,4-DIFLUOROBENZENESULFONYL)PIPERAZINE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a triazolopyrimidine core with a piperazine ring, making it a versatile candidate for various biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-BENZYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}-4-(2,4-DIFLUOROBENZENESULFONYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. This can be achieved through the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimido-pyrimidine-diones in the presence of triethylamine . The piperazine ring is then introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate sulfonyl chlorides under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-{3-BENZYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}-4-(2,4-DIFLUOROBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halides and sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-{3-BENZYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}-4-(2,4-DIFLUOROBENZENESULFONYL)PIPERAZINE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{3-BENZYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}-4-(2,4-DIFLUOROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and ability to inhibit cyclin-dependent kinases.
1,2,3-Triazoles: Widely used in drug discovery and organic synthesis due to their stability and versatility.
Thiadiazoles: Exhibits a broad spectrum of biological activities, including antimicrobial and anticancer properties.
Uniqueness
1-{3-BENZYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}-4-(2,4-DIFLUOROBENZENESULFONYL)PIPERAZINE stands out due to its unique combination of a triazolopyrimidine core and a piperazine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H19F2N7O2S |
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Molecular Weight |
471.5 g/mol |
IUPAC Name |
3-benzyl-7-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C21H19F2N7O2S/c22-16-6-7-18(17(23)12-16)33(31,32)29-10-8-28(9-11-29)20-19-21(25-14-24-20)30(27-26-19)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 |
InChI Key |
XYEBRHHWKVOMSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)S(=O)(=O)C5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
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